molecular formula C20H21N3O2 B5228902 Benzamide, N-antipyrinyl-N-ethyl- CAS No. 15166-18-4

Benzamide, N-antipyrinyl-N-ethyl-

Cat. No.: B5228902
CAS No.: 15166-18-4
M. Wt: 335.4 g/mol
InChI Key: AMBDLXWGEDHNES-UHFFFAOYSA-N
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Description

Benzamide, N-antipyrinyl-N-ethyl- (CAS: 15166-21-9), also known as p-Amino-N-antipyrinyl-N-ethylbenzamide, is an N-substituted benzamide derivative featuring an antipyrine (pyrazolone) moiety and an ethyl group. Its molecular formula is C₂₀H₂₂N₄O₂ (molecular weight: 350.42 g/mol), with the InChIKey BOQLQCNFEUJBPW-UHFFFAOYSA-N .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-22(19(24)16-11-7-5-8-12-16)18-15(2)21(3)23(20(18)25)17-13-9-6-10-14-17/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDLXWGEDHNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164843
Record name Benzamide, N-antipyrinyl-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15166-18-4
Record name Benzamide, N-antipyrinyl-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-antipyrinyl-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-antipyrinyl-N-ethyl- typically involves the reaction of antipyrine with ethylamine and benzoyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of Benzamide, N-antipyrinyl-N-ethyl- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: Benzamide, N-antipyrinyl-N-ethyl- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in substitution reactions, where functional groups on the benzamide ring or the antipyrinyl group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Benzamide, N-antipyrinyl-N-ethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-antipyrinyl-N-ethyl- involves its interaction with specific molecular targets in the body. The antipyrinyl group is known for its analgesic and antipyretic properties, which are mediated through the inhibition of cyclooxygenase enzymes and the reduction of prostaglandin synthesis. The benzamide moiety may also contribute to the compound’s pharmacological effects by interacting with various receptors and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-antipyrinyl-N-ethylbenzamide with structurally and functionally related benzamide derivatives:

Table 1: Comparative Analysis of N-Substituted Benzamides

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Synthesis Method (References)
N-Antipyrinyl-N-ethylbenzamide Antipyrinyl, ethyl, p-amino-benzamide 350.42 Analgesic/anti-inflammatory potential Alkylation of antipyrine derivatives
N-Antipyrinyl-N-methylbenzamide (Methylambepyrine) Antipyrinyl, methyl, p-amino-benzamide 336.39 Similar pharmacological profile; reduced lipophilicity vs. ethyl analog Methylation of antipyrine intermediates
N-(6-Amino-pyrimidinyl)benzamide Pyrimidinyl, benzamide 274.28 Pro-drug applications; heterocyclic modification Mannich-Einhorn reactions
N-α-Chloroacetylsalicyloyl-N-Antipyrine Benzamide Antipyrinyl, chloroacetylsalicyloyl Not reported Antioxidant activity; hybrid pharmacophore Condensation of acetylsalicylic acid and antipyrine
N-(2-Aminoethyl)benzamide Aminoethyl, benzamide 178.23 Biochemical intermediates; ligand design Amide coupling of benzoyl chloride

Key Comparisons

Structural Modifications and Pharmacological Activity N-Antipyrinyl-N-ethylbenzamide and Methylambepyrine differ only in alkyl chain length (ethyl vs. methyl). N-α-Chloroacetylsalicyloyl-N-Antipyrine Benzamide integrates acetylsalicylic acid (aspirin) and antipyrine moieties, combining anti-inflammatory and antioxidant properties, as demonstrated in recent antioxidant assays .

Synthetic Routes Antipyrinyl benzamides (e.g., N-antipyrinyl-N-ethylbenzamide) are synthesized via alkylation of antipyrine derivatives using reagents like (benzamidomethyl)triethylammonium chloride . Pyrimidinyl analogs (e.g., N-(6-Amino-pyrimidinyl)benzamide) employ Mannich-Einhorn reactions, involving benzamide, formaldehyde, and amines .

Physicochemical Properties N-(2-Aminoethyl)benzamide (MW 178.23) is smaller and more polar than antipyrinyl derivatives, making it suitable for aqueous-phase reactions . The antipyrinyl group in N-antipyrinyl-N-ethylbenzamide contributes to π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets .

Biological Applications

  • Antipyrine-based benzamides are explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier .
  • Thiourea-functionalized benzamides (e.g., derivatives in ) exhibit metal-chelating properties, useful in catalysis or as antimicrobial agents .

Research Findings and Implications

  • Antioxidant Activity : The hybrid N-α-Chloroacetylsalicyloyl-N-Antipyrine Benzamide showed moderate DPPH radical scavenging activity (IC₅₀ ~ 45 µM), attributed to the synergistic effect of the salicyloyl and antipyrine groups .
  • Thermal Stability: Antipyrinyl benzamides exhibit higher thermal stability (>200°C) compared to simpler benzamides (e.g., N-(2-Aminoethyl)benzamide), as evidenced by differential scanning calorimetry (DSC) .
  • SAR Insights : Ethyl substitution in N-antipyrinyl-N-ethylbenzamide improves metabolic stability over methyl analogs in hepatic microsome assays .

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